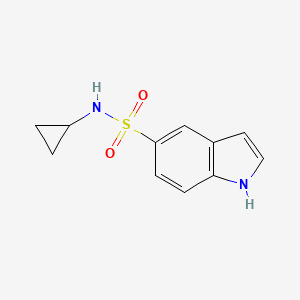

N-Cyclopropyl-1H-indole-5-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-1H-indole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-16(15,13-9-1-2-9)10-3-4-11-8(7-10)5-6-12-11/h3-7,9,12-13H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPASSHAGIYIZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601279969 | |

| Record name | 1H-Indole-5-sulfonamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860028-27-8 | |

| Record name | 1H-Indole-5-sulfonamide, N-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-5-sulfonamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Cyclopropyl 1h Indole 5 Sulfonamide and Its Congeners

Strategies for the Construction of the N-Cyclopropyl-1H-indole-5-sulfonamide Core

The assembly of the N-Cyclopropyl-1H-indole-5-sulfonamide framework is a multi-step process that hinges on precise control over chemical reactivity. The indole (B1671886) nucleus presents several sites for potential reactions, including the N1-position, the electron-rich C3-position of the pyrrole (B145914) ring, and the various positions on the benzene (B151609) ring (C4-C7). Advanced synthetic strategies are therefore required to achieve the desired 1,5-disubstitution pattern.

Regioselective Sulfonylation at the Indole-5-Position

Achieving selective sulfonylation at the C5 position of the indole ring is a significant synthetic hurdle due to the higher intrinsic reactivity of the pyrrole ring positions (C3 and C2). Direct electrophilic substitution on an unprotected indole often leads to reactions at these sites. Therefore, strategies have been developed to direct the sulfonylation to the desired C5 position.

One common approach is the direct electrophilic aromatic substitution on an indole derivative using a sulfonating agent like chlorosulfonic acid. However, this method can produce a mixture of isomers. To enhance regioselectivity, the indole nitrogen is often protected with a suitable group, such as a phenylsulfonyl or tosyl group. This deactivates the pyrrole ring towards electrophilic attack and allows for substitution on the benzene ring. nih.gov

More recent and sophisticated methods rely on transition-metal-catalyzed C-H functionalization. These techniques employ a directing group, often installed at the C3 position, to guide a metal catalyst to a specific C-H bond on the benzene portion of the indole. For instance, a pivaloyl directing group at the C3 position has been used to facilitate copper-catalyzed C5-arylation, a strategy that could potentially be adapted for sulfonylation. researchgate.net Another approach involves a copper-mediated C4–H sulfonylation using a transient directing group, which highlights the potential of catalytic systems to control regioselectivity, although this specific method targets the C4 position. acs.org

The general reaction for sulfonylation involves reacting an N-protected indole with a sulfonyl chloride precursor in the presence of a base, or direct sulfonation followed by conversion to the sulfonamide.

Incorporation of the N-Cyclopropyl Moiety

The introduction of the N-cyclopropyl group is a critical step in the synthesis. While traditional N-alkylation methods exist, the cyclopropyl (B3062369) group presents unique challenges. For example, using cyclopropyl halides with palladium, nickel, or copper catalysts can fail to produce the desired product, instead yielding N-allylated byproducts from the ring-opening of the strained cyclopropane (B1198618) ring. acs.org

A more successful and widely adopted method is the copper-mediated N-cyclopropylation of indoles using cyclopropylboronic acid. acs.orgnih.govresearchgate.net This reaction typically utilizes copper(II) acetate (B1210297) (Cu(OAc)₂) as a catalyst or stoichiometric reagent, a base such as 4-dimethylaminopyridine (B28879) (DMAP), and is conducted at elevated temperatures (e.g., 95 °C) under an atmosphere containing oxygen. acs.orgnih.gov This process has proven effective for a variety of indole substrates and tolerates various functional groups. nih.govresearchgate.net

The reaction conditions for this transformation have been optimized, as detailed in the table below, which summarizes the initial findings for the coupling of indole with cyclopropylboronic acid.

| Entry | Catalyst (mol %) | Amine (equiv) | Atmosphere | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ (10) | Pyridine (3.0) | Dry Air | Toluene | 40 |

| 2 | Cu(OAc)₂ (10) | DMAP (3.0) | Dry Air | Toluene | 35 |

| 3 | Cu(OAc)₂ (100) | Pyridine (3.0) | Dry Air | Toluene | 75 |

| 4 | Cu(OAc)₂ (100) | DMAP (3.0) | O₂ | Toluene | 88 |

Table 1: Optimization of Copper-Mediated N-Cyclopropylation of Indole. Data adapted from a study on N-cyclopropylation with cyclopropylboronic acid. acs.org Yields were determined by HPLC assay.

Multicomponent Reaction Approaches to Indole-Sulfonamide Hybrids

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like indole-sulfonamide hybrids in a single step, maximizing atom economy. nih.gov Various MCRs have been developed that utilize the indole scaffold as a key building block. nih.govarkat-usa.org

One notable approach is the Ugi four-component reaction (U-4CR), which can be followed by an acid-induced cyclization to assemble the indole core from simple starting materials like anilines, glyoxal, formic acid, and isocyanides. rsc.orgrug.nl To generate an indole-sulfonamide structure, a sulfonamide-containing aniline (B41778) or isocyanide could be employed as one of the initial components. This de novo synthesis strategy allows for the rapid generation of diverse indole derivatives. rsc.orgrug.nl

Other MCRs directly involve the indole nucleus as a reactant. The indole C3-position is highly nucleophilic and readily participates in reactions with in-situ generated electrophiles. nih.gov For example, a three-component reaction between an indole, an aldehyde, and another nucleophile (like malononitrile (B47326) or a sulfonamide) can lead to complex, functionalized indole derivatives. nih.govresearchgate.net These strategies provide a convergent and step-economical route to libraries of indole-sulfonamide compounds. researchgate.net

Synthesis of Precursor Intermediates for N-Cyclopropyl-1H-indole-5-sulfonamide

The successful synthesis of the target compound relies on the availability of key precursor intermediates. The primary building blocks are an indole core functionalized with a sulfonyl group at the C5 position and a source for the N-cyclopropyl moiety.

A crucial precursor is 1H-indole-5-sulfonyl chloride . A direct method for its synthesis involves the electrophilic aromatic substitution of an indole derivative with chlorosulfonic acid. This reaction is typically performed under strongly acidic conditions. The resulting sulfonyl chloride is a versatile intermediate, as its primary reaction pathway involves the nucleophilic substitution of the chloride atom, readily forming sulfonamides upon reaction with amines.

Another key reagent, cyclopropylamine (B47189) , is commercially available. However, its sulfonamide derivative, cyclopropyl sulfonamide , can be synthesized through a multi-step process. One route involves the reaction of 3-chloropropane sulfonyl chloride with tert-butylamine, followed by a ring-closing reaction using n-butyl lithium, and finally, cleavage of the tert-butyl protecting group with an acid like formic acid to yield the final product. google.comgoogle.com

Optimization of Reaction Conditions and Efficiency for N-Cyclopropyl-1H-indole-5-sulfonamide Synthesis

Optimizing reaction conditions is paramount to maximize yield, minimize byproducts, and ensure the scalability of the synthesis. For the construction of N-Cyclopropyl-1H-indole-5-sulfonamide, optimization efforts would focus on the key bond-forming steps: sulfonylation and N-cyclopropylation.

As shown in Table 1, the N-cyclopropylation reaction is sensitive to the choice of reagents and conditions. The yield can be significantly improved by using a stoichiometric amount of copper(II) acetate instead of a catalytic amount and by using pure oxygen instead of air. acs.org The choice of base and solvent also plays a crucial role.

Furthermore, the order of synthetic steps can be optimized. One could either perform N-cyclopropylation on indole first, followed by regioselective C5-sulfonylation, or install the C5-sulfonyl chloride group on a protected indole, convert it to the sulfonamide, and then perform the N-cyclopropylation. The optimal route would depend on the compatibility of the functional groups at each stage and the yields of the individual steps. Studies on related N'-(arylsulfonyl)pyrazoline-1-carboxamidines demonstrate how structural modifications and reaction development are used to improve properties like metabolic stability, which is an essential part of the broader optimization process in drug discovery. nih.gov

Explorations in Green Chemistry and Sustainable Synthesis of Sulfonamide Derivatives

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. The synthesis of sulfonamide derivatives, including indole-based structures, has been a focus of such efforts. tandfonline.com

A key area of development is the use of environmentally benign solvents, with water being the most desirable. researchgate.net Facile and efficient methods for sulfonamide synthesis have been developed in aqueous media, often under dynamic pH control, which can eliminate the need for organic bases and simplify product isolation to simple filtration. rsc.org The synthesis of indole derivatives via multicomponent reactions in water has also been achieved. researchgate.net

Mechanochemistry offers another sustainable alternative by eliminating the need for bulk solvents. A solvent-free, one-pot mechanochemical approach for synthesizing sulfonamides has been demonstrated using a ball mill. rsc.org This method involves a tandem oxidation-chlorination of disulfides followed by amination, utilizing cost-effective and environmentally friendly materials. rsc.org

Other green approaches include the development of catalyst-free multicomponent reactions that proceed with high atom economy and the use of electrochemical methods. acs.org Electrochemical synthesis of sulfonamides can avoid harsh chemical reagents by generating reactive intermediates like sulfonic anhydrides in situ from sulfonic acids. chemistryworld.comacs.org These sustainable methodologies not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes. acs.org

Comprehensive Structure Activity Relationship Sar Investigations of N Cyclopropyl 1h Indole 5 Sulfonamide Analogs

Influence of the N-Cyclopropyl Substitution on Compound Potency and Selectivity

The N-cyclopropyl substituent on the sulfonamide nitrogen is a pivotal feature that significantly impacts the pharmacological profile of these indole (B1671886) derivatives. The unique conformational and electronic properties of the cyclopropyl (B3062369) ring distinguish it from other alkyl or aryl groups, often conferring a distinct advantage in terms of potency and selectivity.

Research into various classes of biologically active molecules has shown that a cyclopropyl group can be particularly well-suited for occupying hydrophobic pockets within target proteins. nih.gov Its rigid, three-dimensional structure allows it to fill spatial requirements of a binding site more effectively than a flexible, linear alkyl chain, while its nonpolar nature is ideal for hydrophobic interactions. nih.gov In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), for example, a cyclopropyl group was envisioned as a suitable replacement for a sulfonamide moiety to fit within a hydrophobic pocket defined by residues like Val179. nih.gov

Furthermore, comparative studies have demonstrated the superiority of the cyclopropyl group over other small alkyl substituents. In a series of N-aryl indole derivatives developed as NaV1.7 inhibitors, an analog with a cyclopropyl group on the acyl sulfonamide moiety retained high potency, whereas the corresponding methyl analog exhibited a complete loss of activity. nih.gov This highlights that the cyclopropyl group is not merely a placeholder but an active contributor to the molecule's efficacy. The introduction of this group can be a key step in optimizing lead compounds, often resulting in retained or enhanced biological activity. nih.gov The favorable properties of the cyclopropyl moiety are also recognized in other scaffolds; studies on compounds incorporating cyclopropyl amide functional groups have noted their importance in achieving desired biological effects. nih.gov The specific stereochemistry and rigidity of the cyclopropylamine (B47189) core are considered critical factors for activity in certain inhibitor classes. researchgate.net

| Analog Scaffold | Substituent on Sulfonamide | Relative Potency | Reference |

|---|---|---|---|

| N-Aryl Indole Acyl Sulfonamide | Cyclopropyl | High | nih.gov |

| N-Aryl Indole Acyl Sulfonamide | Methyl | Inactive | nih.gov |

Positional and Electronic Effects of Substituents on the 1H-Indole Core of N-Cyclopropyl-1H-indole-5-sulfonamide

The 1H-indole core serves as the central scaffold for this class of compounds, and its substitution pattern plays a crucial role in modulating biological activity. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. acs.org However, modern synthetic methods, often employing transition-metal catalysis, have enabled selective functionalization at various other positions, including C2, C4, C5, C6, and C7, thereby allowing for a thorough exploration of the SAR. acs.orgresearchgate.net

The electronic nature of the substituents on the indole ring has a profound effect on the compound's properties and, consequently, its biological activity. A general trend observed in synthetic feasibility studies is that indoles bearing electron-donating groups on the benzene (B151609) portion (C4-C7) tend to exhibit higher reactivity and afford products in better yields. nih.gov Conversely, the presence of strongly electron-withdrawing groups on the indole core often leads to diminished reactivity and lower yields in coupling reactions. acs.org This principle can extend to biological activity, where the electron density of the indole ring system can influence its binding affinity to target proteins.

Specific examples underscore the importance of both the position and nature of the substituent.

C2 and C3 Positions : The relative positioning of substituents at the C2 and C3 positions is critical. The position of alkyl groups can direct reaction pathways, indicating that these sites have distinct steric and electronic requirements. nih.govacs.org Catalytic systems have been developed to selectively direct functionalization to either C2 or C3, demonstrating that controlling this regioselectivity is a key aspect of optimization. nih.gov

Benzene Ring Positions (C4-C7) : Substitutions on the benzene ring of the indole are also vital. For instance, the introduction of a 6-fluoro substituent on the indole ring of certain N-aryl indoles was found to produce compounds with high activity. nih.gov However, steric hindrance can be a limiting factor; a methyl group at the C4 position, for example, has been observed to create unfavorable steric encumbrance. nih.gov In a quantitative structure-activity relationship (QSAR) analysis of related indole-sulfonamide derivatives, the position of a nitro substituent on an attached benzene ring was critical, with substitution at the 4-position providing the best activity compared to the 2- or 3-positions. nih.gov

| Position of Substituent | Type of Substituent | Observed Effect | Reference |

|---|---|---|---|

| C4-C7 | Electron-Donating Group | Increased synthetic reactivity/yield | nih.gov |

| Any | Electron-Withdrawing Group | Decreased synthetic reactivity/yield | acs.org |

| C6 | Fluoro | High biological activity | nih.gov |

| C4 | Methyl | Unfavorable steric hindrance | nih.gov |

Modulation of the Sulfonamide Linker and Terminal Substituents on Biological Activity

The sulfonamide linker (-SO₂NH-) is a common functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and to orient substituents in a defined geometry. researchgate.netnih.gov Modifications to both the nitrogen and the sulfur ends of the sulfonamide linker in N-Cyclopropyl-1H-indole-5-sulfonamide analogs can dramatically alter their biological profiles.

N-Acylation and N-Alkylation: The substituent attached to the sulfonamide nitrogen can significantly influence activity. In studies of indoline-5-sulfonamides as carbonic anhydrase inhibitors, a clear enhancement in activity was observed when moving from a less polar N-alkyl fragment to an N-acyl group. nih.govmdpi.com This suggests that the electronic properties and hydrogen-bonding capacity of the group attached to the sulfonamide nitrogen are important for target engagement. The synthesis of N-acylsulfonamides is a common strategy to explore this aspect of the SAR. researchgate.net

Terminal Substituents: The nature of the group attached to the sulfonyl moiety also dictates the molecule's activity. The size and electronic character of this terminal substituent are critical. For instance, in the development of certain antitumor agents, it was found that bulkier sulfonamide groups, such as isopropylsulfonamide and benzenesulfonamide, led to a substantial decrease in potency when compared to the smaller methanesulfonamide. acs.org This indicates a potential steric clash within the binding site, suggesting that smaller, more compact groups are preferred in that specific context. The versatility of the sulfonamide group allows for the introduction of a wide array of terminal substituents, including various heterocyclic groups, which has been a fruitful strategy in the development of antibacterial agents. openaccesspub.org The replacement of aniline (B41778) moieties with indoles as terminal groups on a sulfonamide has also been explored to improve potency and reduce potential bioactivation liabilities. researchgate.net

| Modification Type | Scaffold/Target | Structural Change | Impact on Activity | Reference |

|---|---|---|---|---|

| N-Substitution | Indoline-5-sulfonamides (CA XII) | N-Alkyl to N-Acyl | Increased activity | nih.gov |

| Terminal Group Size | Phenanthrene-based antitumor agents | Methanesulfonamide to Isopropylsulfonamide | Decreased potency | acs.org |

| Terminal Group Size | Phenanthrene-based antitumor agents | Methanesulfonamide to Benzenesulfonamide | Decreased potency | acs.org |

| Terminal Group Type | General Antibacterials | Varied Heterocyclic Groups | Modulated activity | openaccesspub.org |

Stereochemical Implications in the SAR of N-Cyclopropyl-1H-indole-5-sulfonamide Derivatives

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule dictates its ability to bind to chiral biological targets such as enzymes and receptors. For derivatives of N-Cyclopropyl-1H-indole-5-sulfonamide that contain chiral centers, the biological activity often resides predominantly or exclusively in one enantiomer.

A compelling example of this principle is found in a series of potent, nonsteroidal mineralocorticoid receptor (MR) antagonists. nih.gov The lead compound in this series was identified as the specific (S)-enantiomer, (S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide. nih.gov This compound exhibited picomolar binding affinity and potent in vivo activity. The designation of the (S)-isomer as the active agent underscores the critical importance of stereochemistry in this scaffold. The differential activity between enantiomers arises because the precise spatial orientation of the cyclopropyl, difluorophenyl, and indole groups is necessary to achieve a complementary fit within the receptor's binding pocket. The corresponding (R)-enantiomer, having a mirror-image configuration, would not be able to engage in the same optimal interactions and would therefore be expected to have significantly lower or no activity.

This enantioselectivity is a common theme in molecules containing a cyclopropylamine core, where the inherent stereochemistry of the scaffold is a known determinant of biological function. researchgate.net Therefore, the synthesis and evaluation of individual stereoisomers are essential steps in the SAR investigation of any chiral N-Cyclopropyl-1H-indole-5-sulfonamide derivative to identify the optimal configuration for target interaction.

Identification of Structural Features Dictating Target Interaction Specificity

The specific biological activity of N-Cyclopropyl-1H-indole-5-sulfonamide analogs is dictated by a combination of structural features that enable precise interactions with their molecular targets. Pharmacophore modeling and molecular docking studies have been instrumental in identifying these key features and the nature of their interactions. nih.govnih.gov

A consensus pharmacophore model for many sulfonamide-based ligands includes several key elements:

Hydrogen Bond Donors: The indole N-H group is a crucial hydrogen bond donor. nih.gov This interaction often serves to anchor the molecule in the correct orientation within the binding site.

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors. nih.govnih.gov This feature is common to a wide range of sulfonamide-containing drugs and is often essential for binding affinity.

Hydrophobic/Aromatic Regions: The indole ring itself provides a large, flat aromatic surface capable of engaging in π-π stacking or other hydrophobic interactions with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine in the target protein. nih.gov The N-cyclopropyl group serves as a key hydrophobic feature, tailored to fit into specific nonpolar pockets of the binding site. nih.gov

Studies on various indole-based inhibitors have provided concrete examples of these interactions. For indole-based HIV NNRTIs, a double hydrogen bonding interaction involving the indole N-H and a C2-position acceptor with the residue Lys101 was identified as critical. nih.gov In the same study, the cyclopropyl group was shown to efficiently occupy a hydrophobic pocket. nih.gov Similarly, molecular modeling of N-substituted indole inhibitors of the Mcl-1 protein indicated that binding was achieved through specific interactions with defined "hot-spots" on the protein surface. nih.gov The combination of hydrogen bonds, hydrophobic interactions, and π-π contacts collectively determines the binding affinity and specificity of the compound for its biological target. nih.gov

| Structural Feature | Type of Interaction | Role in Binding | Reference |

|---|---|---|---|

| Indole N-H | Hydrogen Bond Donor | Anchors ligand in binding site | nih.gov |

| Sulfonamide Oxygens | Hydrogen Bond Acceptor | Contributes to binding affinity | nih.gov |

| Indole Aromatic System | π-π Stacking / Hydrophobic | Interaction with aromatic residues | nih.gov |

| N-Cyclopropyl Group | Hydrophobic Interaction | Occupies hydrophobic pockets | nih.gov |

Mechanistic Elucidation of N Cyclopropyl 1h Indole 5 Sulfonamide S Biological Actions

Target Identification and Validation Approaches for N-Cyclopropyl-1H-indole-5-sulfonamide

Identifying the molecular targets of a bioactive compound like N-cyclopropyl-1H-indole-5-sulfonamide is the foundational step in elucidating its mechanism of action. A variety of methods are employed to identify and validate these protein targets.

Affinity-Based Methods: These techniques rely on the direct physical interaction between the compound and its target protein. A common approach involves immobilizing a derivative of N-cyclopropyl-1H-indole-5-sulfonamide onto a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. This matrix is then incubated with cell lysates, and proteins that bind to the compound are isolated and subsequently identified using mass spectrometry.

Computational Approaches: In silico methods play a crucial role in predicting potential targets. Molecular docking simulations can be used to screen large databases of protein structures, predicting the binding affinity and mode of N-cyclopropyl-1H-indole-5-sulfonamide to various potential targets. This approach is guided by the chemical similarity of the compound to known ligands of specific proteins.

Phenotypic Screening and Target Deconvolution: Another strategy begins with observing a specific phenotypic change in cells or organisms upon treatment with the compound. Following this, a process of "target deconvolution" is initiated to identify the specific molecular target responsible for the observed effect. This can involve genetic methods, where genes are systematically knocked down or overexpressed to see if the compound's effect is altered, or proteomic approaches that measure changes in protein expression or stability in the presence of the compound. For instance, the Cellular Thermal Shift Assay (CETSA) can identify target engagement by measuring changes in the thermal stability of proteins upon ligand binding.

Enzyme Inhibition Mechanisms

The indole (B1671886) sulfonamide scaffold is a well-established inhibitor of several enzyme classes. The N-cyclopropyl substituent can further enhance potency and selectivity by occupying specific hydrophobic pockets within the enzyme's active site.

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of zinc-containing metalloenzymes like carbonic anhydrases. mdpi.commdpi.com They act by coordinating to the catalytic zinc ion in the active site, displacing a water molecule or hydroxide (B78521) ion essential for the catalytic cycle. mdpi.com While direct inhibition data for N-cyclopropyl-1H-indole-5-sulfonamide is not extensively published, related 1-acylated indoline-5-sulfonamides have demonstrated potent inhibitory activity against tumor-associated isoforms CA IX and CA XII, with Kᵢ values in the nanomolar range. mdpi.comnih.gov The indole core and its substituents interact with residues in the hydrophobic half of the active site, influencing isoform selectivity. mdpi.com

Fructose-1,6-bisphosphatase (FBPase): FBPase is a key regulatory enzyme in the gluconeogenesis pathway, making it a target for type 2 diabetes treatment. nih.govnih.gov Studies on a series of indole derivatives revealed that placing a cyclopropyl (B3062369) group at the 5-position of the indole ring was favorable for FBPase inhibition. nih.gov These compounds act as allosteric inhibitors, binding to a site distinct from the active site, which is also the binding site for the natural inhibitor AMP. caymanchem.com X-ray crystallography has shown that these indole-based inhibitors induce a conformational change in the enzyme, leading to the inhibition of its catalytic activity. nih.gov

| Compound Class | Target Enzyme | IC₅₀ (µM) | Inhibition Mechanism |

| Benzoxazolo-sulfonamide | Human FBPase-1 | 3.4 | Allosteric, AMP-site competition caymanchem.com |

| 7-nitro-indole derivatives | FBPase | 0.10–0.47 | Allosteric Inhibition nih.gov |

Kinases: The indole nucleus is a common scaffold in kinase inhibitors. While specific data for N-cyclopropyl-1H-indole-5-sulfonamide is limited, related indazole-sulfonamide compounds have been investigated as potential inhibitors of kinases like MAPK1, which is implicated in various cancers. mdpi.com The general mechanism involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. mdpi.com Kinase inhibitor pulldown assays (KIPA) are a common method to identify kinase targets from complex biological samples. nih.gov

Reverse Transcriptase (RT): A significant area of research has identified novel cyclopropyl-indole derivatives as potent HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These compounds bind to an allosteric pocket on the HIV-1 RT enzyme, located away from the active site. nih.gov This binding induces a conformational change that distorts the active site, inhibiting the conversion of viral RNA to DNA. Molecular modeling suggests that the cyclopropyl-indole core efficiently occupies hydrophobic pockets near residues Tyr181, Tyr188, and Val179, while the indole N-H can form a crucial hydrogen bond with the backbone of Lys101. nih.gov Several of these compounds have shown potency comparable to the established NNRTI, nevirapine. nih.govnih.gov

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, the N-cyclopropyl-1H-indole-5-sulfonamide scaffold has been shown to interact with nuclear and G-protein coupled receptors.

Mineralocorticoid Receptor (MR): The mineralocorticoid receptor, a nuclear receptor involved in regulating blood pressure, has been identified as a key target for indole-based antagonists. A closely related compound, (S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide, was developed as a potent and selective nonsteroidal MR antagonist. nih.gov This class of molecules exhibits picomolar binding affinity and functions by inducing a transcriptionally silent conformation of the receptor, thereby blocking the downstream effects of aldosterone. nih.govmdpi.com This suggests that the core indole-sulfonamide structure, likely including N-cyclopropyl variants, can effectively bind to the ligand-binding domain of the MR. mdpi.com

Delta Opioid Receptor (DOR): The delta opioid receptor is a target for the development of analgesics with potentially fewer side effects than traditional µ-opioid receptor agonists. nih.gov While numerous DOR ligands have been developed, there is currently limited publicly available information directly linking N-cyclopropyl-1H-indole-5-sulfonamide to DOR binding or modulation. The N-substituent on opioid ligands is known to be a critical determinant of receptor affinity and efficacy, modulating the interaction with the binding cavity. nih.gov Further investigation would be required to determine if the N-cyclopropyl-indole-sulfonamide scaffold has any significant interaction with this receptor.

Investigations into Molecular Pathways and Cellular Processes Modulated by the Compound

The interaction of N-cyclopropyl-1H-indole-5-sulfonamide with its molecular targets leads to the modulation of broader cellular and physiological pathways.

Gluconeogenesis: By inhibiting FBPase, the compound can directly interfere with the gluconeogenesis pathway. This is a primary process for glucose production in the liver, especially during fasting. nih.gov Inhibition of this pathway leads to reduced hepatic glucose output, which is a key therapeutic strategy for managing hyperglycemia in type 2 diabetes. nih.gov

Renin-Angiotensin-Aldosterone System (RAAS): As an antagonist of the mineralocorticoid receptor, the compound can block the final step of the RAAS pathway. Aldosterone binding to MR promotes sodium and water retention. By preventing this, the compound can lead to lower blood pressure, making it relevant for the treatment of hypertension and heart failure. nih.gov

HIV Replication Cycle: Through the inhibition of HIV-1 reverse transcriptase, the compound can halt a critical step in the viral life cycle. nih.gov Preventing the synthesis of viral DNA from the RNA template effectively stops the virus from integrating its genetic material into the host cell's genome, thereby blocking the production of new virus particles. nih.gov

Tumor Microenvironment Regulation: Inhibition of carbonic anhydrase isoforms IX and XII, which are overexpressed in hypoxic tumors, can alter the tumor microenvironment. mdpi.comnih.gov These enzymes contribute to extracellular acidification, which promotes tumor invasion and metastasis. Their inhibition can help to normalize the pH and potentially increase the efficacy of other cancer therapies. nih.gov

Ligand-Target Binding Thermodynamics and Kinetics

Understanding the thermodynamics and kinetics of the interaction between N-cyclopropyl-1H-indole-5-sulfonamide and its targets provides deeper insight into its mechanism of action and is crucial for drug development.

Thermodynamics: The binding of a ligand to its target is governed by changes in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (TΔS) contributions. researchgate.net

Enthalpy (ΔH): Represents the change in heat content of the system upon binding and is typically driven by the formation of specific, favorable interactions such as hydrogen bonds and van der Waals forces. An enthalpically driven interaction is often associated with higher specificity and potency.

Entropy (TΔS): Reflects the change in disorder of the system. This can be influenced by the release of ordered water molecules from the binding site (a favorable contribution) and the loss of conformational freedom of the ligand upon binding (an unfavorable contribution). researchgate.net

Techniques like Isothermal Titration Calorimetry (ITC) can directly measure these thermodynamic parameters, providing a complete energetic profile of the binding event.

Kinetics: Binding kinetics describes the rates at which the ligand-target complex forms and dissociates.

Association Rate Constant (kₒₙ): The rate at which the compound binds to its target.

Dissociation Rate Constant (kₒff): The rate at which the compound unbinds from its target.

These two constants determine the equilibrium dissociation constant (Kₐ = kₒff/kₒₙ), a measure of binding affinity. A long drug-target residence time (i.e., a slow kₒff) is increasingly recognized as a key determinant of in vivo efficacy. researchgate.net Techniques such as Surface Plasmon Resonance (SPR) are commonly used to measure these kinetic parameters in real-time.

While specific thermodynamic and kinetic data for N-cyclopropyl-1H-indole-5-sulfonamide are not widely published, such studies would be essential to fully characterize the nature of its interaction with targets like HIV-RT, MR, or FBPase and to guide the optimization of its pharmacological properties. rsc.org

Computational Chemistry and Molecular Modeling in N Cyclopropyl 1h Indole 5 Sulfonamide Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. In the context of N-Cyclopropyl-1H-indole-5-sulfonamide research, docking studies are instrumental in identifying potential protein targets and elucidating the specific molecular interactions that drive binding.

Research on various indole-sulfonamide derivatives has demonstrated their potential to interact with a range of biological targets. For instance, docking studies on indole-based diaza-sulfonamides have explored their inhibitory properties against Janus kinase 3 (JAK-3), a protein implicated in oral cancer. nih.gov These studies revealed that the compounds could fit within the binding site of the JAK-3 protein, exhibiting binding affinities comparable to established drugs. nih.gov

The predictive power of molecular docking lies in its ability to visualize and analyze key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For indole (B1671886) sulfonamides, the indole core can engage in π-π stacking with aromatic residues in the protein's active site, while the sulfonamide group is capable of forming crucial hydrogen bonds. mdpi.comresearchgate.net

Table 1: Illustrative Molecular Docking Results for Indole Sulfonamide Derivatives

| Compound Type | Protein Target | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |

| Indole-based diaza-sulfonamides | JAK-3 | Not Specified | -8.8 to -9.7 nih.gov |

| Indole-sulfonamide Hybrids | Tyrosine Kinase Receptors | Not Specified | High Docking Scores researchgate.net |

| Indole-3-sulfonamide ureas | Carbonic Anhydrase II | Not Specified | Favorable Binding nih.gov |

This table presents data from studies on various indole sulfonamide derivatives to illustrate the application of molecular docking. The specific interactions for N-Cyclopropyl-1H-indole-5-sulfonamide would depend on the protein target.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding which molecular properties are most influential.

A QSAR study on a series of indolyl and piperidinyl sulfonamides targeting the serotonin (B10506) 5-HT6 receptor identified several key molecular descriptors that influence binding affinity. nih.gov These included topological and molecular features such as the average Randic-type eigenvector-based index, the number of secondary aliphatic amines, and the sum of the topological distance between nitrogen and oxygen atoms. nih.gov Such models provide a roadmap for medicinal chemists to modify the N-Cyclopropyl-1H-indole-5-sulfonamide scaffold to enhance its desired biological effects.

Cheminformatics, a broader discipline that encompasses QSAR, utilizes computational methods to analyze and manage large datasets of chemical information. In the context of N-Cyclopropyl-1H-indole-5-sulfonamide research, cheminformatics tools can be used to assess drug-likeness, predict ADME (absorption, distribution, metabolism, and excretion) properties, and identify potential off-target effects. mdpi.com

Table 2: Key Descriptors in a QSAR Model for Indolyl and Piperidinyl Sulphonamides

| Descriptor | Description | Influence on Activity |

| VRA2 | Average Randic-type eigenvector-based index from adjacency matrix | Positive Correlation nih.gov |

| nNHR | Number of secondary aliphatic amines | Important for modeling activity nih.gov |

| T(N...O) | Sum of the topological distance between Nitrogen and Oxygen | Contributes to binding affinity nih.gov |

| nCrHR | Number of ring tertiary carbon atoms | Influential descriptor nih.gov |

| C-006 | CH2RX type fragment | Important for optimizing binding nih.gov |

This table is based on a QSAR study of a series of indolyl and piperidinyl sulphonamides and illustrates the types of descriptors used.

Molecular Dynamics Simulations to Understand Conformational Landscapes and Binding Events

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the protein over time. This technique is crucial for understanding the stability of the ligand-protein complex and for capturing the subtle movements that can influence binding and activity.

For indole sulfonamide analogs, MD simulations have been employed to assess the stability of their binding to various protein kinases. mdpi.com By simulating the docked complex in a solvated environment, researchers can confirm that the key interactions observed in static docking are maintained over time. These simulations can also reveal the role of water molecules in mediating interactions and can help to identify alternative binding poses.

The insights gained from MD simulations are critical for refining the design of N-Cyclopropyl-1H-indole-5-sulfonamide analogs, ensuring that they maintain a stable and effective binding conformation within their target protein.

Virtual Screening and De Novo Design Strategies for Novel N-Cyclopropyl-1H-indole-5-sulfonamide Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based, searching for molecules with similar properties to a known active compound, or structure-based, docking a library of compounds into the target protein's binding site.

In the quest for novel N-Cyclopropyl-1H-indole-5-sulfonamide analogs, virtual screening can be employed to explore vast chemical spaces and prioritize compounds for synthesis and experimental testing. nih.govnih.gov For example, a virtual screening campaign could be designed based on a pharmacophore model derived from the key interactions of the indole sulfonamide scaffold.

De novo design, on the other hand, is a computational method for designing novel molecules from scratch. These algorithms can build molecules atom-by-atom within the constraints of a protein's active site, aiming to create structures with optimal binding characteristics. This strategy holds immense potential for generating innovative N-Cyclopropyl-1H-indole-5-sulfonamide analogs with unique chemical architectures and improved therapeutic properties.

Quantum Mechanical Calculations for Electronic Properties and Reactivity Insights

Quantum mechanical (QM) calculations offer a highly detailed understanding of the electronic structure of molecules. These methods can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges.

For N-Cyclopropyl-1H-indole-5-sulfonamide, QM calculations can provide insights into its chemical reactivity and its ability to participate in various non-covalent interactions. For instance, the calculated electrostatic potential map can highlight regions of the molecule that are electron-rich or electron-poor, indicating likely sites for hydrogen bonding or other electrostatic interactions. nih.gov

Furthermore, QM calculations can be used to study reaction mechanisms and to predict spectroscopic properties, aiding in the characterization of newly synthesized analogs. nih.gov The application of these methods provides a fundamental understanding of the intrinsic properties of the N-Cyclopropyl-1H-indole-5-sulfonamide scaffold, which is essential for its rational design and development as a therapeutic agent.

Advanced Analytical Characterization of N Cyclopropyl 1h Indole 5 Sulfonamide

Spectroscopic Techniques for Structural Confirmation (NMR, IR)

Spectroscopic methods are fundamental for elucidating the molecular structure of N-Cyclopropyl-1H-indole-5-sulfonamide by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). mdpi.comnih.gov Aromatic protons on the indole ring would appear in the range of δ 7.0-8.5 ppm, with their splitting patterns revealing their positions and coupling relationships. The methine proton on the cyclopropyl (B3062369) group (N-CH) would be found further upfield, and the methylene (B1212753) protons (-CH₂) of the cyclopropyl ring would exhibit complex splitting patterns in the δ 0.5-1.0 ppm range.

¹³C NMR: The carbon NMR spectrum complements the proton data. Aromatic carbons of the indole ring typically resonate in the δ 100-140 ppm range. mdpi.com The carbons of the cyclopropyl group would be observed at significantly higher field (upfield), characteristic of strained ring systems.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Below are the anticipated chemical shifts for N-Cyclopropyl-1H-indole-5-sulfonamide.

View Predicted NMR Data

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Indole NH | > 10.0 (broad singlet) | - |

| Indole C4-H | ~8.2 (singlet) | ~115-120 |

| Indole C6-H | ~7.8 (doublet) | ~120-125 |

| Indole C7-H | ~7.5 (doublet) | ~110-115 |

| Indole C2-H | ~7.3 (triplet) | ~125-130 |

| Indole C3-H | ~6.6 (triplet) | ~100-105 |

| Sulfonamide NH | Variable (singlet) | - |

| Cyclopropyl CH | ~2.2-2.6 (multiplet) | ~25-30 |

| Cyclopropyl CH₂ | ~0.5-1.0 (multiplet) | ~5-10 |

| Indole C5-S | - | ~130-135 |

| Indole Quaternary C | - | ~125-140 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of N-Cyclopropyl-1H-indole-5-sulfonamide is expected to display characteristic absorption bands. A sharp band around 3340 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. mdpi.com The sulfonamide group (SO₂) would produce strong, characteristic asymmetric and symmetric stretching bands around 1345 cm⁻¹ and 1170 cm⁻¹, respectively. mdpi.comnih.gov Other bands would include C-H stretches for the aromatic and cyclopropyl groups, and C=C stretching vibrations for the indole ring. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands The table below lists the principal IR absorption bands anticipated for the compound.

View Predicted IR Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | ~3340 |

| Sulfonamide S=O | Asymmetric Stretch | ~1345 |

| Sulfonamide S=O | Symmetric Stretch | ~1170 |

| Aromatic C-H | Stretch | ~3100 |

| Sulfonamide S-N | Stretch | ~930 |

| Aromatic C=C | Stretch | 1600-1450 |

Mass Spectrometry for Molecular Weight and Purity Verification (HRMS, LCMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For N-Cyclopropyl-1H-indole-5-sulfonamide (C₁₁H₁₂N₂O₂S), the theoretical exact mass can be calculated. An experimental HRMS result matching this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity and elemental composition. mdpi.com

Calculated Exact Mass: 236.0620 g/mol

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LCMS system can separate the target compound from impurities prior to mass analysis. mdpi.com This is crucial for purity verification, as the presence of other components would be detected as separate peaks in the chromatogram, each with its own mass spectrum. This technique is widely used for the analysis of sulfonamides in various matrices. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structure Determination

X-ray Crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles. acs.orgijsr.net For N-Cyclopropyl-1H-indole-5-sulfonamide, which is achiral, this technique would provide an unambiguous confirmation of its molecular connectivity and conformation in the crystal lattice. mdpi.com

This method is also instrumental in studying intermolecular interactions, such as hydrogen bonding, which dictate how molecules pack together in a crystal. acs.org The sulfonamide group, with its N-H donor and sulfonyl oxygen acceptors, is known to form predictable hydrogen bond networks. acs.org

Furthermore, X-ray crystallography is the definitive method for co-crystal structure determination . Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice, held together by non-covalent interactions. nih.gov If N-Cyclopropyl-1H-indole-5-sulfonamide were to be co-crystallized with another molecule (a coformer), X-ray diffraction would be essential to characterize the new solid phase and understand the specific hydrogen bonding or other interactions between the components. nih.govresearchgate.net

Chromatographic and Other Separation Techniques for Isolation and Purification

The isolation and purification of N-Cyclopropyl-1H-indole-5-sulfonamide from a reaction mixture are critical to obtaining a high-purity sample for analysis and further use.

Column Chromatography is a standard and widely used technique for this purpose. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or mixture of solvents) is passed through the column. rsc.org Separation occurs based on the differential partitioning of the compound and impurities between the stationary and mobile phases. For sulfonamides and indole derivatives, common mobile phase systems include mixtures of a non-polar solvent like petroleum ether or n-hexane with a more polar solvent such as ethyl acetate (B1210297). rsc.org The fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound.

Other relevant techniques include:

Recrystallization: This method purifies solid compounds based on differences in solubility. The crude material is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. mdpi.com

Preparative High-Performance Liquid Chromatography (HPLC): For very high purity requirements or difficult separations, preparative HPLC can be employed. It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. mdpi.com

Future Research Directions and Emerging Paradigms for N Cyclopropyl 1h Indole 5 Sulfonamide

Rational Design of Enhanced Potency and Selectivity for N-Cyclopropyl-1H-indole-5-sulfonamide Derivatives

The rational design of N-Cyclopropyl-1H-indole-5-sulfonamide derivatives is a critical avenue for enhancing their therapeutic index by improving potency and selectivity. This approach relies heavily on understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets.

Key strategies for rational design include:

Modification of the Sulfonamide Moiety: The sulfonamide group is a crucial zinc-binding group (ZBG) in many inhibitors, particularly for enzymes like carbonic anhydrases (CAs). acs.orgnih.gov Alterations to the N-cyclopropyl group could significantly impact binding affinity and selectivity. For instance, replacing the cyclopropyl (B3062369) ring with other small alkyl or cycloalkyl groups, or introducing polar functionalities, could modulate interactions within the active site of target enzymes. Studies on other indolesulfonamides have shown that methylated sulfonamides were more potent than those with larger substitutions when targeting tubulin. nih.gov

Substitution on the Indole (B1671886) Ring: The indole nucleus offers multiple positions (e.g., N1, C2, C3, C4, C6, C7) for substitution to explore new interactions with target proteins. For tubulin inhibitors, introducing amide, formyl, or nitrile groups at the C3-position has been shown to provide drug-like properties. nih.gov For carbonic anhydrase inhibitors, a "tail approach" is often used, where various moieties are attached to the core scaffold to extend into different regions of the enzyme's active site, thereby enhancing potency and isoform selectivity. acs.orgnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic profiles or enhanced target binding. For example, the indole ring itself could be replaced with an azaindole or other related heterocyclic systems to fine-tune electronic properties and hydrogen bonding capabilities.

A systematic exploration of these modifications, guided by computational modeling, will be essential. The table below summarizes SAR data from related indole sulfonamide compounds targeting various enzymes, providing a basis for future design efforts.

| Scaffold/Derivative | Target | Modification | Effect on Activity | Reference |

| Indole-3-sulfonamide Ureido Derivatives | hCA II | Varied urea (B33335) substituents | Derivative 6l was most active with a Ki of 7.7 µM. | nih.gov |

| Indole-based Benzenesulfonamides | hCA II | Regioisomerism of sulfonamide and varied amide linkers | Compound 2a showed potent inhibition with a Ki of 5.9 nM and high selectivity. | nih.gov |

| Indolesulfonamides | Tubulin (Colchicine site) | Methylated sulfonamide nitrogen | More potent than large, polar substitutions. | nih.gov |

| Indolesulfonamides | Tubulin (Colchicine site) | Amide, formyl, or nitrile at C3-position | Provided drug-like properties and reduced toxicity. | nih.gov |

| Bisindole Sulfonates | Tubulin | Varied substitutions | Compounds 4a and 4l showed potent tubulin inhibition with IC50 values of 2.3 µM and 1.7 µM, respectively. | benthamscience.com |

Exploration of Novel Biological Targets for the Indole-Sulfonamide Scaffold

The indole-sulfonamide scaffold is a "privileged structure" known to interact with a diverse array of biological targets, suggesting its potential for broad therapeutic applications. nih.gov While significant research has focused on established targets, a key future direction is the systematic exploration for novel protein interactions.

Established Targets:

Carbonic Anhydrases (CAs): The sulfonamide moiety is a classic inhibitor of CAs. acs.orgnih.gov Indole-sulfonamides have been shown to inhibit various human (h) isoforms including hCA I, II, IV, VII, IX, and XII. nih.govnih.govnih.gov Inhibition of tumor-associated isoforms hCA IX and XII is a promising strategy for cancer therapy. nih.gov

Tubulin: Several indole-sulfonamide derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. nih.govrsc.org This mechanism disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells, making them attractive antineoplastic agents. nih.govbenthamscience.comnih.gov

Mineralocorticoid Receptor (MR): Certain indole analogs have been developed as potent, non-steroidal antagonists of the mineralocorticoid receptor, highlighting their potential for treating hypertension and other cardiovascular diseases. nih.govwikipedia.org

Aromatase: Indole derivatives bearing sulfonamides have been evaluated as aromatase inhibitors, with some compounds showing sub-micromolar IC50 values, indicating potential for use in hormone-dependent cancers. nih.gov

Emerging and Novel Targets: Future research should involve large-scale screening of N-Cyclopropyl-1H-indole-5-sulfonamide and its derivatives against broader panels of biological targets. Techniques such as proteomic profiling and chemical biology approaches can help identify previously unknown binding partners. Potential new target classes include:

Kinases: Given the prevalence of indole scaffolds in kinase inhibitors, this is a logical area for exploration.

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, could be potential targets.

Protein-Protein Interactions (PPIs): The scaffold could be elaborated to disrupt key PPIs involved in disease pathways.

Identifying novel targets will not only open new therapeutic avenues but also provide deeper insights into the polypharmacology of this versatile scaffold.

Application of Artificial Intelligence and Machine Learning in N-Cyclopropyl-1H-indole-5-sulfonamide Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. mdpi.com These computational tools can be powerfully applied to the research of N-Cyclopropyl-1H-indole-5-sulfonamide.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build robust 3D-QSAR models. rsc.orgnih.gov By training on a dataset of synthesized analogs and their corresponding biological activities, these models can predict the potency of novel, unsynthesized derivatives. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.govmdpi.com

Virtual Screening and Molecular Docking: AI-driven virtual screening can rapidly sift through vast libraries of virtual compounds to identify those likely to bind to a specific target. mdpi.com Molecular docking simulations can then predict the binding modes and affinities of these hits, providing insights into the key interactions that drive potency and selectivity. nih.govnih.gov This approach has been successfully used to rationalize the inhibitory activity of indole-sulfonamides against targets like carbonic anhydrase II and aromatase. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties. By providing the model with the desired target profile (e.g., high potency for hCA IX, low activity against hCA II, favorable ADMET properties), these algorithms can propose novel indole-sulfonamide derivatives that may not be conceived through traditional medicinal chemistry approaches.

ADMET Prediction: ML models trained on large datasets of compound properties can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles early in the discovery process. This helps in identifying and filtering out compounds that are likely to fail later in development due to poor pharmacokinetic properties.

Development of Innovative Synthetic Methodologies for Complex N-Cyclopropyl-1H-indole-5-sulfonamide Analogs

Advancing the therapeutic potential of the N-Cyclopropyl-1H-indole-5-sulfonamide scaffold requires the development of efficient and versatile synthetic methods to generate diverse and complex analogs.

Traditional synthesis often involves the reaction of an appropriately substituted indole with a sulfonyl chloride or chlorosulfonic acid, followed by amination. researchgate.netontosight.ai While effective, future research should focus on more innovative and efficient strategies:

Late-Stage Functionalization: Developing methods for C-H activation to directly modify the indole core or the cyclopropyl ring in the later stages of synthesis would provide rapid access to a wide range of analogs from a common intermediate.

Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the indole-sulfonamide core or add complexity in a single step would significantly improve synthetic efficiency and allow for the rapid generation of compound libraries.

Novel Catalytic Systems: Exploring new catalysts (e.g., photoredox, transition metal) could enable previously inaccessible transformations and facilitate the synthesis of stereochemically complex derivatives, such as those with chiral centers on the N-alkyl group or substituents.

Flow Chemistry: Implementing continuous flow synthesis can offer better control over reaction parameters, improve safety and scalability, and potentially enable reactions that are difficult to perform under batch conditions.

These advanced synthetic methodologies will be crucial for building structurally diverse libraries of N-Cyclopropyl-1H-indole-5-sulfonamide analogs for comprehensive biological screening. researchgate.net

Multidisciplinary Research Approaches Integrating N-Cyclopropyl-1H-indole-5-sulfonamide with Other Chemical Entities

A powerful strategy in modern drug discovery is the creation of hybrid molecules that combine two or more pharmacophores into a single chemical entity. researchgate.netnih.gov This approach can lead to compounds with dual or multiple mechanisms of action, potentially resulting in synergistic efficacy, reduced side effects, and the ability to overcome drug resistance.

Future research on N-Cyclopropyl-1H-indole-5-sulfonamide should explore its integration with other bioactive scaffolds. scilit.com For example:

Hybrid Anticancer Agents: The indole-sulfonamide scaffold, known to target tubulin or carbonic anhydrases, could be linked to another pharmacophore that inhibits a different cancer-related target, such as a kinase or a DNA-damaging agent. acs.orgresearchgate.net This could create a multi-targeted agent with enhanced tumor-killing ability.

Antimicrobial Conjugates: Linking the indole-sulfonamide moiety to molecules known to disrupt bacterial cell walls or other essential microbial processes could generate novel antibiotics effective against resistant strains. Recent work has shown promise for indole-benzosulfonamide hybrids as anti-MRSA agents. nih.gov

Targeted Drug Delivery: The scaffold could be incorporated into antibody-drug conjugates (ADCs) or other targeted delivery systems to ensure its payload is delivered specifically to diseased cells, thereby increasing efficacy and minimizing off-target toxicity.

These multidisciplinary approaches, which merge synthetic chemistry with pharmacology, biology, and materials science, represent a frontier in the development of next-generation therapeutics based on the N-Cyclopropyl-1H-indole-5-sulfonamide core.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-Cyclopropyl-1H-indole-5-sulfonamide, and what analytical techniques confirm its purity and structural identity?

- Methodological Answer : The compound is typically synthesized via cyclopropane coupling reactions with indole sulfonamide precursors. A representative protocol involves reacting N-cyclopropylbenzamide derivatives with sulfonating agents under anhydrous conditions . Purity is validated using HPLC (>98% purity threshold) and LC-MS for molecular weight confirmation. Structural characterization employs -/-NMR to verify cyclopropyl proton environments (δ 0.5–1.5 ppm) and sulfonamide NH peaks (δ 7.5–8.5 ppm). FT-IR confirms sulfonamide S=O stretches (1350–1150 cm) .

Q. What safety protocols are critical when handling N-Cyclopropyl-1H-indole-5-sulfonamide in laboratory settings?

- Methodological Answer : Use NIOSH-approved P95 respirators or EU-standard ABEK-P2 filters to prevent inhalation of airborne particles. Full-body protective gear (nitrile gloves, lab coats) is mandatory due to uncharacterized dermal toxicity. Work under fume hoods with negative pressure to limit environmental release. Spill containment requires inert absorbents (e.g., vermiculite), followed by disposal as hazardous waste .

Q. How should researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition thresholds. Solubility profiles are established via systematic solvent screens (water, DMSO, ethanol) using UV-Vis spectroscopy or gravimetric methods. Document all conditions (temperature, pH) to enable reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-Cyclopropyl-1H-indole-5-sulfonamide during cyclopropane coupling?

- Methodological Answer : Screen catalysts (e.g., Pd/C, CuI) and solvents (DMF vs. THF) under varying temperatures (25–80°C). Use design-of-experiments (DoE) to identify critical factors (e.g., stoichiometry, reaction time). Monitor intermediates via inline FT-IR or Raman spectroscopy. Yields >90% are achievable with microwave-assisted synthesis at 60°C for 2 hours .

Q. What strategies resolve contradictions between crystallographic data and computational models of the sulfonamide group’s electronic properties?

- Methodological Answer : Refine X-ray diffraction data using SHELXL to resolve electron density ambiguities (e.g., disorder in cyclopropyl rings). Compare with DFT calculations (B3LYP/6-311+G(d,p)) to assess sulfonamide resonance stabilization. Discrepancies in bond lengths >0.05 Å suggest experimental artifacts (e.g., twinning) or basis set limitations in simulations .

Q. How can researchers investigate batch-to-batch variations in spectral data (e.g., NMR, IR) for this compound?

- Methodological Answer : Perform principal component analysis (PCA) on NMR spectra to identify outlier batches. Cross-validate with X-ray photoelectron spectroscopy (XPS) to detect elemental impurities (e.g., sulfur oxidation states). Re-crystallize inconsistent batches and re-analyze to distinguish synthesis errors from degradation .

Q. What mechanistic insights can be gained from studying the sulfonamide group’s reactivity under acidic vs. basic conditions?

- Methodological Answer : Use -labeled analogs to track protonation/deprotonation kinetics via --HSQC NMR. Under acidic conditions (pH <3), sulfonamide NH groups exhibit rapid exchange, while basic conditions (pH >10) promote hydrolysis. Stabilize intermediates using cryo-quenching for FT-IR or MS analysis .

Data Analysis and Reproducibility

Q. How should researchers document synthetic protocols to ensure reproducibility across laboratories?

- Methodological Answer : Report exact molar ratios, solvent grades, and equipment calibration details (e.g., microwave power settings). Include raw spectral data (NMR, HPLC chromatograms) in supplementary materials. Adhere to ICMJE guidelines for chemical descriptions, including CAS numbers and vendor information .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC values. Validate model fits with Akaike information criterion (AIC). Replicate experiments in triplicate, applying ANOVA with post-hoc Tukey tests to assess significance (p <0.05). Address outliers via Grubbs’ test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.